Ethyl 2-Bromo-5-iodobenzoate
Overview
Description
Ethyl 2-Bromo-5-iodobenzoate is a chemical compound with the molecular formula C9H8BrIO2 . It has a molecular weight of 354.97 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Physical and Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid under normal conditions . The compound has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 and CYP2C9 . It has a Log Po/w (iLOGP) of 2.46, indicating its lipophilicity .Scientific Research Applications
Catalyst-Free P-C Coupling Reactions
Ethyl 2-Bromo-5-iodobenzoate is involved in catalyst-free P-C coupling reactions. For example, 4-Bromo and 3-bromobenzoic acids, alongside 4-iodobenzoic acid, can undergo P–C coupling reactions with diarylphosphine oxides without a catalyst in water, using microwave irradiation. This process yields phosphinoylbenzoic acids, which can be converted into their corresponding ethyl esters (Jablonkai & Keglevich, 2015).
Synthesis of Triazoloquinoline Derivatives
The compound plays a role in synthesizing triazoloquinoline derivatives. The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate leads to the formation of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which has potential applications in pharmaceuticals and organic electronics (Pokhodylo & Obushak, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-Bromo-5-iodobenzoate is a derivative of benzoic acid, which is often used in organic synthesis and as a pharmaceutical intermediate . .
Mode of Action
As a benzoic acid derivative, it may participate in various organic reactions, but the exact interactions with its potential targets remain unknown .
Pharmacokinetics
As a small organic molecule, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Properties
IUPAC Name |
ethyl 2-bromo-5-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESBDCQWLOZBNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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